molecular formula C16H13ClO3 B5729185 2-acetyl-5-methylphenyl 4-chlorobenzoate

2-acetyl-5-methylphenyl 4-chlorobenzoate

Cat. No.: B5729185
M. Wt: 288.72 g/mol
InChI Key: GPMSVNGEGRSLJC-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylphenyl 4-chlorobenzoate is an aromatic ester compound featuring a 4-chlorobenzoate backbone substituted with acetyl and methyl groups at the 2- and 5-positions of the phenyl ring, respectively. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and stability compared to simpler benzoate derivatives.

Properties

IUPAC Name

(2-acetyl-5-methylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10-3-8-14(11(2)18)15(9-10)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMSVNGEGRSLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Enzyme Inhibition: Di-ester derivatives like isosorbide di-(4-chlorobenzoate) exhibit potent acetylcholinesterase (AChE) inhibition (Ki = 6.60 µM) due to dual 4-chloro groups enhancing hydrophobic interactions in the enzyme’s active site . In contrast, mono-esters (e.g., the target compound) may show weaker inhibition due to fewer binding motifs.
  • Microbial Degradation : Free 4-chlorobenzoic acid (4-CB) is readily metabolized by Arthrobacter strains , whereas esterified forms (e.g., methyl or phenyl esters) require prior hydrolysis, suggesting slower biodegradation rates for the target compound.
  • Synthetic Utility: Halogenated esters like methyl 5-amino-2-bromo-4-chlorobenzoate are prized for cross-coupling reactions in drug discovery . The acetyl group in the target compound could similarly enable nucleophilic substitutions or condensations.

Physicochemical Properties

  • Lipophilicity : The target compound’s acetyl and methyl groups likely increase logP compared to 4-CB, enhancing membrane permeability but reducing water solubility.
  • Stability : Ester bonds in phenyl chlorobenzoates are generally stable under physiological conditions but susceptible to enzymatic hydrolysis, as seen in microbial degradation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-acetyl-5-methylphenyl 4-chlorobenzoate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with 4-chlorobenzoic acid activation via esterification using thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride.
  • Step 2 : Couple with 2-acetyl-5-methylphenol under basic conditions (e.g., pyridine or triethylamine) to promote nucleophilic acyl substitution.
  • Critical Parameters : Temperature (60–80°C), solvent choice (dry dichloromethane or toluene), and stoichiometric ratios (1:1.2 phenol:acid chloride) to minimize side reactions like hydrolysis.
  • Yield Optimization : Use inert atmosphere (N₂/Ar) to prevent moisture-induced degradation .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl and methyl groups at positions 2 and 5, respectively).
  • X-ray Crystallography : Resolve bond lengths/angles and intermolecular interactions (e.g., π-π stacking in analogs like 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What are the common degradation pathways of 4-chlorobenzoate derivatives under environmental or enzymatic conditions?

  • Key Findings :

  • Enzymatic Degradation : 4-Chlorobenzoate:CoA ligase (CBL) catalyzes ATP-dependent activation to 4-chlorobenzoyl-AMP, followed by CoA thioester formation. Mutagenesis studies reveal residues critical for substrate binding (e.g., Arg 194) and domain alternation during catalysis .
  • Abiotic Degradation : Hydrolysis under alkaline conditions (pH >10) or photolytic cleavage of the ester bond .

Advanced Research Questions

Q. How do kinetic studies resolve contradictions in enzyme-substrate specificity for 4-chlorobenzoate derivatives?

  • Experimental Design :

  • Rapid-Quench Kinetics : Measure transient intermediates (e.g., 4-CB-AMP) using stopped-flow techniques.
  • Mutant Analysis : Compare wild-type CBL with mutants (e.g., K524A) to identify rate-limiting steps (e.g., adenylate formation vs. thioesterification).
  • Data Interpretation : Use double-reciprocal plots to distinguish competitive vs. non-competitive inhibition by analogs like 4-chlorophenacyl-CoA .

Q. What computational strategies are effective in predicting the reactivity of this compound in complex reaction environments?

  • Approaches :

  • DFT Calculations : Model transition states for ester hydrolysis or nucleophilic substitutions (e.g., acetyl group reactivity).
  • MD Simulations : Study solvent effects on conformational stability (e.g., toluene vs. DMSO solvation shells).
  • SAR Analysis : Compare with analogs (e.g., methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate) to predict regioselectivity .

Q. How can crystallographic data address discrepancies in spectral assignments for halogenated benzoate derivatives?

  • Case Study :

  • Electron Density Maps : Resolve ambiguous NOEs in NMR by cross-validating with X-ray structures (e.g., dihedral angles of the acetyl group in 4-(4-chlorobenzoyl) derivatives).
  • Isotopic Labeling : Use ¹³C-labeled acetyl groups to track coupling constants in crowded spectral regions .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during multi-step synthesis of this compound?

  • Solutions :

  • Protection-Deprotection : Temporarily mask reactive groups (e.g., acetyl via silylation) during esterification.
  • Catalytic Optimization : Use Pd/C or Ni catalysts for selective reductions without dehalogenation .

Q. How do solvent polarity and temperature affect the stability of 4-chlorobenzoate esters in long-term storage?

  • Stability Studies :

  • Accelerated Aging : Monitor degradation at 40°C/75% RH for 6 months; HPLC tracking shows <5% hydrolysis in anhydrous DMSO vs. 20% in ethanol.
  • Light Sensitivity : Store in amber vials to prevent UV-induced cleavage .

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